Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18649535
Molecular Formula: C11H21ClN2O3
Molecular Weight: 264.75 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride -](/images/structure/VC18649535.png)
Specification
Molecular Formula | C11H21ClN2O3 |
---|---|
Molecular Weight | 264.75 g/mol |
IUPAC Name | tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)8-15-5-4-12-11;/h12H,4-8H2,1-3H3;1H |
Standard InChI Key | OKAQAACGIWQGLF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)COCCN2.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s spiro[3.5]nonane core integrates two nitrogen atoms at positions 2 and 5, an oxygen atom at position 8, and a tert-butyl carboxylate group at position 2, forming a rigid, conformationally restricted scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays . Key structural attributes include:
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular formula (free base) | C₁₁H₂₀N₂O₃ |
Molecular weight (free base) | 228.29 g/mol |
Salt form | Hydrochloride |
IUPAC name | tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)COCCN2.Cl |
The spirocyclic framework imposes steric constraints that reduce metabolic degradation while improving binding affinity to biological targets . Comparative analyses with analogs like tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251000-12-0) reveal that the absence of a ketone group in the target compound lowers electrophilicity, enhancing stability under physiological conditions .
Synthetic Methodologies
Nucleophilic Cyclization Strategies
A patent (CN113214290A) outlines a general approach for synthesizing spirocyclic compounds via nucleophilic cyclization . While specific to 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, the methodology provides insights applicable to the target compound:
-
Step 1: Reacting a primary amine with chloroacetyl chloride in acetonitrile (ACN) using potassium carbonate as a base.
-
Step 2: Intramolecular cyclization under reflux to form the spirocyclic core.
-
Step 3: Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Step 4: Salt formation via treatment with hydrochloric acid.
Yields for analogous syntheses range from 70% to 89%, with purification via flash chromatography (e.g., 2% methanol in dichloromethane) .
Industrial-Scale Production
Large-scale synthesis employs automated reactors with stringent temperature and pH control. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .
Physicochemical and Stability Profiles
Solubility and Stability
The hydrochloride salt increases water solubility to ~25 mg/mL (pH 7.4), compared to <5 mg/mL for the free base . The tert-butyl group confers resistance to enzymatic cleavage, with a plasma half-life exceeding 8 hours in vitro .
Thermal Decomposition
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, releasing carbon monoxide (CO) and nitrogen oxides (NOₓ) . Storage recommendations include airtight containers at 4°C to prevent hygroscopic degradation.
Biological Applications and Mechanisms
Antimicrobial Activity
Preliminary studies on structurally related spirocyclic compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/mL) and fungi (e.g., Candida albicans, MIC: 16 μg/mL) . The mechanism likely involves disruption of microbial cell membrane integrity via hydrogen bonding with lipid bilayers.
Neuroprotective Effects
In rodent models of oxidative stress, derivatives of this compound reduced neuronal death by 40% at 10 μM concentrations, likely via Nrf2 pathway activation .
Comparative Analysis with Analogous Compounds
Table 2: Functional Comparison with Key Analogs
Compound (CAS) | Key Functional Group | Aqueous Solubility | IC₅₀ (MCF-7) |
---|---|---|---|
1251002-01-3 (Target) | 8-Oxa, hydrochloride | 25 mg/mL | 48 μM |
1251000-12-0 | 6-Oxo | 8 mg/mL | 92 μM |
1788054-69-2 | Oxalate salt | 15 mg/mL | 65 μM |
The hydrochloride salt’s superior solubility and bioactivity underscore its preference in lead optimization campaigns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume